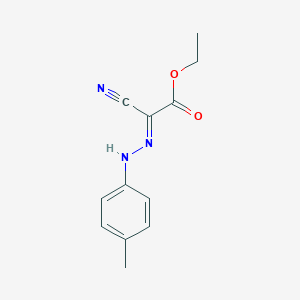

Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis

Esters, such as “Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester”, can undergo hydrolysis, which is a significant reaction . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis gives a carboxylate salt and an alcohol .Wissenschaftliche Forschungsanwendungen

Condensation Reactions and Electrocyclization

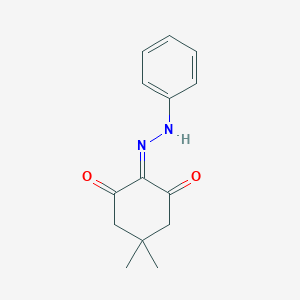

A study by Al-Mousawi and El-Apasery (2012) demonstrates the use of ethyl cyanoacetate in acetic acid for condensation reactions with 3-oxo-2-arylhydrazonopropanals. This process yields compounds such as 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines through 6π-electrocyclization pathways. Such reactions are crucial for synthesizing complex organic molecules with potential pharmacological properties (Al-Mousawi & El-Apasery, 2012).

Stability and Degradation Studies

Research by Pretzer and Repta (1987) focuses on the stability and degradation mechanisms of ethyl esters related to acetic acid, cyano((4-methylphenyl)hydrazono)-. Their findings suggest that structural modifications can significantly influence the stability of these compounds, which is critical for developing stable pharmaceutical agents (Pretzer & Repta, 1987).

Antimicrobial Activities

Demirbas et al. (2004) explored the synthesis of acetic acid ethyl esters containing 5-oxo-[1,2,4]triazole rings and their antimicrobial activities. These compounds show potential as antimicrobial agents against various microorganisms, highlighting the importance of such esters in developing new therapeutics (Demirbas et al., 2004).

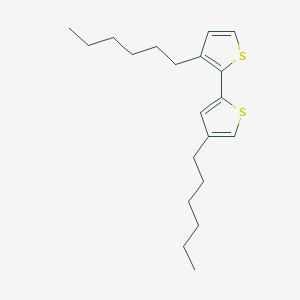

Electrochromic Properties

Sacan et al. (2006) investigated conducting polymers of related esters and their electrochromic properties. Such research is fundamental for the development of advanced materials for electronic and optoelectronic applications, demonstrating the versatility of acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester derivatives (Sacan et al., 2006).

Zukünftige Richtungen

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties . To date, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Eigenschaften

IUPAC Name |

ethyl (2E)-2-cyano-2-[(4-methylphenyl)hydrazinylidene]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-3-17-12(16)11(8-13)15-14-10-6-4-9(2)5-7-10/h4-7,14H,3H2,1-2H3/b15-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJWDVKQLWYWDW-RVDMUPIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=C(C=C1)C)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester | |

CAS RN |

6797-29-1 |

Source

|

| Record name | Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006797291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(furan-2-yl)phenyl]acetamide](/img/structure/B182786.png)

![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)

![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)